
Somatostatin, tyr(11)-
Overview
Description
Somatostatin, also known as somatotropin release-inhibiting factor, is a cyclic peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. The compound Somatostatin, Tyr(11)- is a modified form of somatostatin where the eleventh amino acid is tyrosine. This modification can influence the binding affinity and biological activity of the peptide .
Mechanism of Action
Target of Action
Somatostatin, tyr(11)-, also known as 11-Tyr-somatostatin, primarily targets the somatostatin receptors (sstr), especially the somatostatin receptor subtype 2 (sstr2) . These receptors are highly attractive targets for imaging and treatment of patients with neuroendocrine tumors (NETs) and neuroendocrine neoplasias .
Mode of Action
Somatostatin, tyr(11)- interacts with its targets, the somatostatin receptors, through a transmembrane G protein-coupled receptor mechanism . This interaction leads to a cascade of reactions that inhibit tumor growth and block proliferation via the activation of different tyrosine phosphatases . It also inhibits the secretion of growth factors such as growth hormone or IGF-1, which play a major role in the inhibition of tumor growth .
Biochemical Pathways
The signaling pathways involved in the antitumor function of Somatostatin, tyr(11)- are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways are affected by the interaction of Somatostatin, tyr(11)- with its targets, leading to direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects .
Pharmacokinetics
It is known that the interaction of 125i-tyr11-somatostatin with cytosolic fraction is rapid, reversible, specific, and saturable . More research is needed to fully understand the ADME properties of Somatostatin, tyr(11)- and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Somatostatin, tyr(11)- action include the inhibition of cellular proliferation and alteration of growth factor signaling through the regulation of enzymes like activation of protein tyrosine phosphatase (PTPs) and the mitogen-activated protein kinase (MAPK) pathway . It also provides immunosuppressive activity that contributes to tolerance and thus prevents adverse proliferative T cell responses leading to autoimmunity or allergy .
Action Environment
The action of Somatostatin, tyr(11)- can be influenced by environmental factors. For instance, the structural interactions between and among the various elements of the signaling system can determine a particular response in a given target cell . Furthermore, the wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions . .
Biochemical Analysis
Biochemical Properties
Somatostatin, tyr(11)-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to somatostatin receptors, triggering diverse biological actions in the endocrine and nervous systems .
Cellular Effects
Somatostatin, tyr(11)-, influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it is a major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets .
Molecular Mechanism
The molecular mechanism of action of Somatostatin, tyr(11)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to somatostatin receptors, leading to the inhibition of adenylyl cyclase activity .
Metabolic Pathways
Somatostatin, tyr(11)-, is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin, Tyr(11)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups
Industrial Production Methods: Industrial production of Somatostatin, Tyr(11)- follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Somatostatin, Tyr(11)- can undergo various chemical reactions, including:
Oxidation: The methionine residue in somatostatin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the cyclic structure can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide synthesis reagents like DIC and HOBt
Major Products:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Linear peptides with free thiol groups.
Substitution Products: Various somatostatin analogs with modified biological activities
Scientific Research Applications
Somatostatin, Tyr(11)- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion and neurotransmission.
Medicine: Explored for its potential in treating endocrine disorders, such as acromegaly and neuroendocrine tumors.
Industry: Utilized in the development of diagnostic imaging agents and therapeutic drugs .
Comparison with Similar Compounds
Octreotide: A synthetic analog of somatostatin with a longer half-life and higher potency.
Lanreotide: Another long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity .
Uniqueness: Somatostatin, Tyr(11)- is unique due to its specific modification at the eleventh amino acid, which can alter its receptor binding profile and biological activity. This makes it a valuable tool for studying the structure-activity relationships of somatostatin and its analogs .
Properties
IUPAC Name |
(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSKZGUYZBDPC-GWVZWCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1653.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59481-27-5 | |
| Record name | Somatostatin, tyr(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
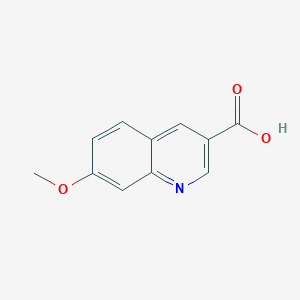
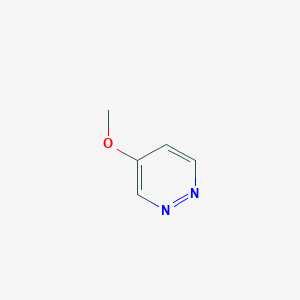
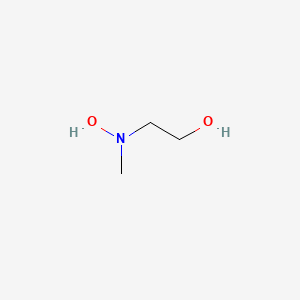
![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)
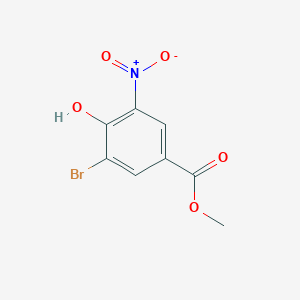
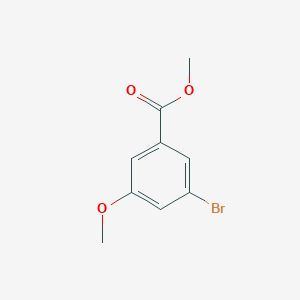
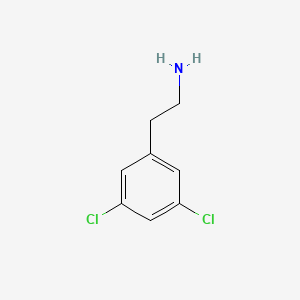
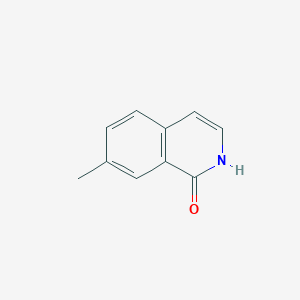

![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
